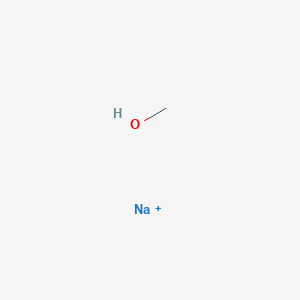
Sodium;methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in various chemical reactions and industrial processes. Sodium methanol is highly reactive and is typically found in a white solid form or as a solution in methanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium methanol can be synthesized through the reaction of metallic sodium with methanol. This reaction produces sodium methanol and hydrogen gas: [ 2Na + 2CH₃OH \rightarrow 2CH₃ONa + H₂ ]
Industrial Production Methods: In industrial settings, sodium methanol is often produced by reacting sodium hydroxide with methanol. This method is more cost-effective and suitable for large-scale production. The reaction is typically carried out in a reactive distillation column, where gaseous anhydrous methanol is fed into the bottom of the column and contacts countercurrently with a sodium hydroxide-methanol solution .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium methanol undergoes various types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium methanol can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: It can reduce compounds like esters to alcohols.
Substitution: Sodium methanol can react with alkyl halides to form ethers.
Major Products Formed:
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Ethers.
Wissenschaftliche Forschungsanwendungen
Sodium methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: Sodium methanol is used in the preparation of various biological reagents and buffers.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates.
Industry: Sodium methanol is used in the production of formaldehyde and acetic acid.
Wirkmechanismus
The mechanism of action of sodium methanol involves its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the formation of alkoxides and the subsequent reactions with electrophiles .
Vergleich Mit ähnlichen Verbindungen
Sodium Ethanol (CH₃CH₂ONa): Similar to sodium methanol but with an ethyl group instead of a methyl group.
Sodium Propanol (CH₃CH₂CH₂ONa): Similar to sodium methanol but with a propyl group.
Comparison:
Reactivity: Sodium methanol is more reactive than sodium ethanol and sodium propanol due to the smaller size of the methyl group, which allows for easier access to the reactive site.
Eigenschaften
CAS-Nummer |
80923-53-1 |
|---|---|
Molekularformel |
CH4NaO+ |
Molekulargewicht |
55.032 g/mol |
IUPAC-Name |
sodium;methanol |
InChI |
InChI=1S/CH4O.Na/c1-2;/h2H,1H3;/q;+1 |
InChI-Schlüssel |
AKWGTXRLKNHCPP-UHFFFAOYSA-N |
Kanonische SMILES |
CO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


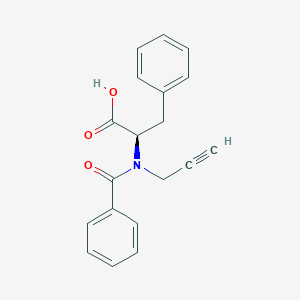
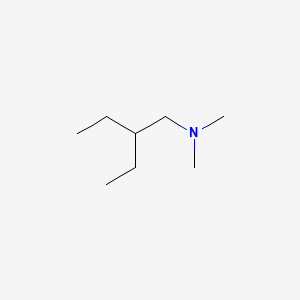
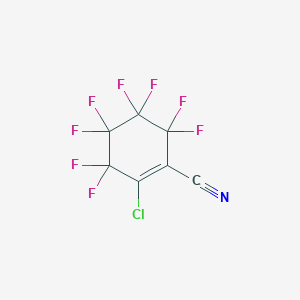
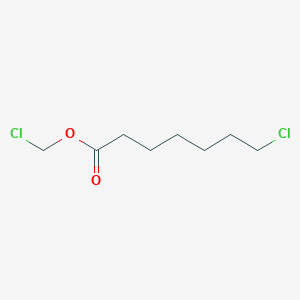
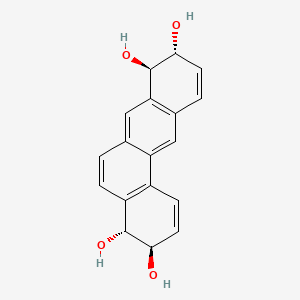
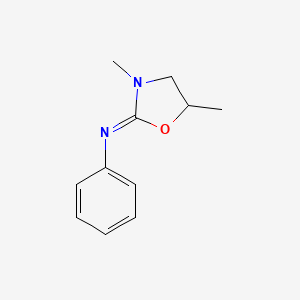
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
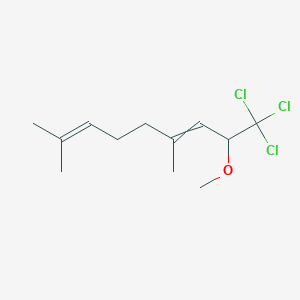
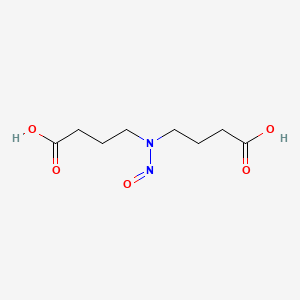
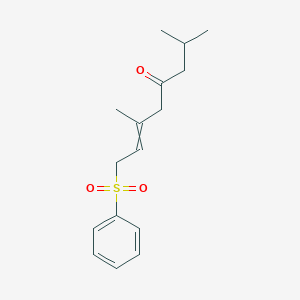
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
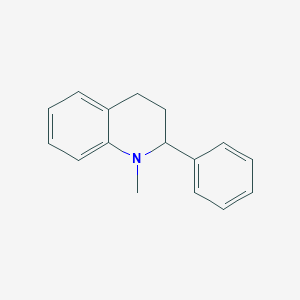
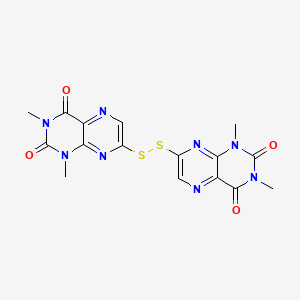
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
